molecular formula C26H19ClFN5O B11323879 (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B11323879
M. Wt: 471.9 g/mol
InChI Key: DLGSMKFRBXDCPB-OVCLIPMQSA-N
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Description

The compound (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide is a complex organic molecule that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with various phenyl groups and a prop-2-enamide moiety. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and phenyl groups through substitution reactions. The final step involves the coupling of the triazolo[1,5-a]pyrimidine derivative with 3-(4-fluorophenyl)prop-2-enamide under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of phenyl groups allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazolo[1,5-a]pyrimidine core or the prop-2-enamide moiety, resulting in the formation of reduced analogs.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that derivatives of triazolo[1,5-a]pyrimidines exhibit antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a candidate for drug development, particularly in the treatment of inflammatory and proliferative diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The triazolo[1,5-a]pyrimidine core is known to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of various signaling pathways, resulting in the desired biological effects. The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-bromophenyl)prop-2-enamide
  • (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide lies in its specific substitution pattern. The combination of chlorine and fluorine atoms, along with the triazolo[1,5-a]pyrimidine core, imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H19ClFN5O

Molecular Weight

471.9 g/mol

IUPAC Name

(E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C26H19ClFN5O/c27-20-11-9-18(10-12-20)22-16-23(19-4-2-1-3-5-19)33-26(29-22)31-25(32-33)30-24(34)15-8-17-6-13-21(28)14-7-17/h1-16,23H,(H2,29,30,31,32,34)/b15-8+

InChI Key

DLGSMKFRBXDCPB-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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